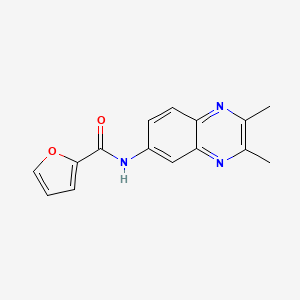

N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide, commonly known as DMXAA, is a chemical compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. DMXAA is a small molecule that was first discovered in 1998 and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Molecular Design and Device Applications

- Molecular Design and Self-Organization : N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide, as a part of the Hexaazatriphenylene (HAT) family, is recognized for its electron-deficient, planar, aromatic discotic system. It's utilized as a fundamental scaffold in various molecular, macromolecular, and supramolecular systems due to its excellent π–π stacking ability. This characteristic makes it a significant component in the design of organic materials, particularly in the realms of nanoscience and material sciences (Segura et al., 2015).

Therapeutic Applications

- Biomedical Applications : The compound, belonging to the quinoxaline class, has a broad spectrum of potential applications in biomedical sciences. Modifications in the quinoxaline structure lead to derivatives with a wide array of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases (Pereira et al., 2015).

Biological Activities

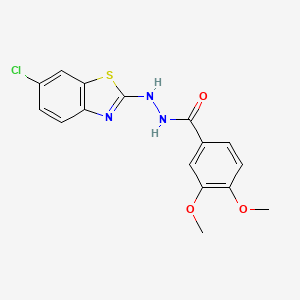

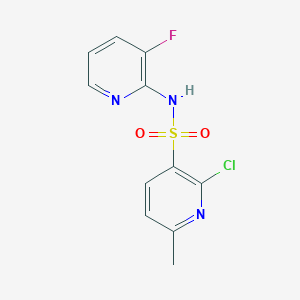

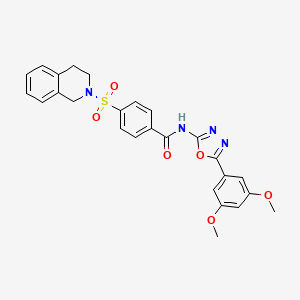

- Bioactive Quinoxaline-Containing Sulfonamides : The union of quinoxaline and sulfonamide groups enhances the therapeutic potential of quinoxaline derivatives. This combination exhibits a wide range of biomedical activities, such as antibacterial, antifungal, and anticancer actions. These derivatives are recognized for their potential as lead compounds in the development of therapies against various diseases, highlighting the versatility and therapeutic significance of quinoxaline derivatives in medicinal chemistry (Irfan et al., 2021).

Material Sciences and Chemistry

- Anticorrosive Properties : Quinoxaline derivatives, including N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide, are known for their anticorrosive properties. These derivatives exhibit effective inhibition against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces. This property is essential in material sciences and industrial applications where corrosion resistance is crucial (Verma et al., 2020).

Eigenschaften

IUPAC Name |

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-10(2)17-13-8-11(5-6-12(13)16-9)18-15(19)14-4-3-7-20-14/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTDIHOUILDPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate](/img/structure/B2425349.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2425366.png)